molecular formula C15H18ClNO3 B2638579 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide CAS No. 2097868-93-2

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide

Cat. No.: B2638579
CAS No.: 2097868-93-2
M. Wt: 295.76
InChI Key: LDCBCEDCLSKPQT-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Serotonin Receptor Agonism and Antagonism

  • Studies have designed and synthesized derivatives of chloro-methoxybenzamide to evaluate their agonistic activities towards the 5-hydroxytryptamine 4 (5-HT4) receptor, indicating their potential use in enhancing gastric motility and gastric emptying in animal models (Suzuki et al., 1998). Another research focused on the synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists, highlighting their application in treating conditions associated with this receptor (Kuroita et al., 1996).

Physicochemical Properties

  • The molar refraction and polarizability of a related antiemetic drug were analyzed, providing insights into the physicochemical interactions of such compounds in different solutions, which could aid in the formulation of drugs with optimized absorption and distribution properties (Sawale et al., 2016).

Radioligand Development

  • Research into developing high-affinity radioligands for the 5-HT-3 receptor involved synthesizing haloalkoxyl substituted benzamides. These studies aim at providing tools for detailed mapping of the receptor's distribution and function, which is crucial for understanding the role of 5-HT3 receptors in neurological diseases (Hewlett et al., 1998).

Structural Analysis

  • The solid-state structure of glibenclamide, a compound with a similar chloro-methoxybenzamide moiety, was studied using NMR spectroscopy and theoretical calculations. Such research contributes to the understanding of drug-receptor interactions and aids in the design of more effective therapeutic agents (Sanz et al., 2012).

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-13-6-5-11(16)9-12(13)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBCEDCLSKPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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